1-(2-Methylpentyl)piperidin-4-one hydrochloride
Overview
Description
1-(2-Methylpentyl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-(2-Methylpentyl)piperidin-4-one hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpentylamine with 4-piperidone under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Chemical Reactions Analysis
1-(2-Methylpentyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Methylpentyl)piperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpentyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Methylpentyl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:
4-Piperidone: A precursor in the synthesis of various piperidine derivatives.
2,6-Dimethylpiperidine: Known for its use in organic synthesis and as a building block for pharmaceuticals.
N-Methylpiperidine: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-(2-methylpentyl)piperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRVIQHGOFKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCC(=O)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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